1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one - 185961-99-3

1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

Catalog Number: EVT-421326
CAS Number: 185961-99-3
Molecular Formula: C11H14N4O
Molecular Weight: 218.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic organic compound that acts as a privileged substructure in medicinal chemistry. [] It is a key building block found in over 1000 unique Calcitonin Gene-Related Peptide (CGRP) receptor antagonists. [] CGRP receptor antagonists are a class of drugs that block the action of CGRP, a neuropeptide involved in the transmission of pain signals. They are primarily studied for their potential in treating migraines.

Synthesis Analysis

Two complementary synthetic routes have been developed for 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one: []

Applications

The primary application of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is as a privileged substructure in the development of CGRP receptor antagonists. [] These antagonists are being actively investigated for their potential in treating migraines.

1. 6-Bromo-1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-imidazo[4,5-b]pyridin-2(3H)-one []

Compound Description: This compound features an ethane fragment connected to an imidazo[4,5-b]pyridone ring system and an oxazolidine unit. []

Relevance: This compound shares the core imidazo[4,5-b]pyridin-2(3H)-one structure with 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one. The key difference lies in the substituent at the nitrogen atom of the imidazo[4,5-b]pyridone core. While the target compound has a piperidin-4-yl group, this related compound features a 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl substituent. []

2. 2-(4-(1H-imidazo(4,5-b)pyridin-2-yl)phenylimino)thiazolidin-4-one []

Compound Description: This compound belongs to the thiazolidinone class and features a 1H-imidazo(4,5-b)pyridine moiety connected via a phenylimino linker. []

Relevance: This compound shares the 1H-imidazo(4,5-b)pyridine substructure with 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one. Unlike the target compound, which has a piperidin-4-yl group directly attached to the imidazo[4,5-b]pyridine core, this related compound features a more complex linker consisting of a phenyl ring and an imino group, ultimately connected to a thiazolidin-4-one ring. []

3. 2-(4-(1H-imidazo(4,5-b)pyridin-2-yl)phenylimino)-5-arylidenethiazolidin-4-ones []

Compound Description: This group of compounds represents a series of arylidene derivatives of 2-(4-(1H-imidazo(4,5-b)pyridin-2-yl)phenylimino)thiazolidin-4-one. []

Relevance: These compounds are structurally similar to 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one as they share the 1H-imidazo(4,5-b)pyridine substructure. They differ in the presence of an arylidene group at the 5-position of the thiazolidin-4-one ring and the phenylimino linker connecting the core structure to the thiazolidinone moiety. []

4. Novel 1,2,3‐Triazole/Isoxazole‐Functionalized Imidazo[4,5‐b]pyridine-2(3H)‐one Derivatives []

Compound Description: This group of compounds, denoted as compounds 7 and 8 in the source paper, consists of novel derivatives of imidazo[4,5-b]pyridine-2(3H)-one featuring either a 1,2,3-triazole or an isoxazole ring linked to the core structure through a propargyl group. []

Relevance: These derivatives share the imidazo[4,5-b]pyridine-2(3H)-one core with 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one. They differ in the presence of either a 1,2,3-triazole or an isoxazole ring, linked via a propargyl group at the nitrogen atom of the core structure, instead of the piperidin-4-yl group present in the target compound. []

5. 3-(3-(4-(1-Aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine (ARQ 092) []

Compound Description: ARQ 092 is a potent, selective allosteric inhibitor of AKT kinases. It features a 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine core with a crucial 1-aminocyclobutyl moiety. []

Relevance: While ARQ 092 shares the 3H-imidazo[4,5-b]pyridine substructure with 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, it exhibits significant structural differences. Notably, ARQ 092 features an additional phenyl ring and a pyridin-2-amine group linked to the imidazo[4,5-b]pyridine core. Additionally, the key 1-aminocyclobutyl moiety in ARQ 092 differentiates it from the piperidin-4-yl group present in the target compound. []

6. (1H, 3H) Imidazo(4,5-b) Pyridines []

Compound Description: This group of compounds represents a series of (1H, 3H) imidazo (4,5-b) pyridines, designed and synthesized as potential inhibitors of Lumazine synthase in M. tuberculosis. []

Relevance: This group of compounds exhibits a close structural similarity to 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one by sharing the core imidazo(4,5-b)pyridine structure. The key difference lies in the absence of the 2-oxo and piperidin-4-yl substituents present in the target compound, with various substituents explored in their place for potential anti-tubercular activity. []

7. 3-(3-tert-butyl-2-oxo-2,3-dihydro-1H-imidazo[4,5‐b]pyridin‐6‐yl)‐4‐methyl‐N‐(1‐methyl‐1H‐pyrazol‐3‐yl)benzamide (25) []

Compound Description: This compound is a potent p38 MAP kinase inhibitor featuring an imidazo[4,5‐b]pyridin‐2‐one core linked to a p‐methylbenzamide fragment. []

8. 2-(4-((5-aryl-1H-1,2,4-triazol-3-yl)methylthio)phenyl)-1H- imidazo(4,5-b)pyridines []

Compound Description: This series of compounds incorporates a 1H-imidazo(4,5-b)pyridine moiety linked to a 5-aryl-1H-1,2,4-triazole ring through a thiomethylene bridge and a phenyl ring. []

9. 1-((4-(1H-imidazo(4,5-b)pyridin-2- yl)phenylthio)methyl)-N-aryl-3-methyl-1H-pyrazol-5-amines []

Compound Description: This series of compounds comprises a 1H-imidazo(4,5-b)pyridine moiety linked to a N-aryl-3-methyl-1H-pyrazol-5-amine ring through a thiomethylene bridge and a phenyl ring. []

10. 3-((4-(1H-imidazo[4,5-b]pyridin-2-yl)phenyl)methylamino)-2-arylthiazolidin-4-ones []

Compound Description: This group of compounds features a 1H-imidazo[4,5-b]pyridine moiety connected to a 2-arylthiazolidin-4-one ring via a methylamino bridge and a phenyl ring. []

11. 4-(1H-imidazo[4,5-b]pyridin-2-yl)phenyl)-N-(5-aryl-1H-1,2,3-triazol-1-yl)methanamines []

Compound Description: This series of compounds features a 1H-imidazo[4,5-b]pyridine moiety linked to a 5-aryl-1H-1,2,3-triazole ring via a methanamine bridge and a phenyl ring. []

12. Ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate []

Compound Description: This compound features an imidazo[4,5-b]pyridine core with a bromine atom at the 6-position, a phenyl ring at the 2-position, and an ethyl acetate group at the 3-position. []

Relevance: This compound shares the core 3H-imidazo[4,5-b]pyridine structure with 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one. The differences lie in the substituents. This compound has a bromine atom at the 6-position, a phenyl ring at the 2-position, and an ethyl acetate group at the 3-position, whereas the target compound has a piperidin-4-yl group at the 1-position and a carbonyl group at the 2-position. []

13. Oxazolo[4,5-b]pyridin-2(3H)-one []

Compound Description: This compound is an aza-analogue of benzoxazol-2(3H)-one and serves as a core structure for developing various insecticidal, acaricidal, and anthelmintic agents. []

Relevance: Although structurally distinct from 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, Oxazolo[4,5-b]pyridin-2(3H)-one is mentioned in the context of exploring aza-analogues for developing bioactive compounds, highlighting a broader approach to modifying heterocyclic scaffolds for desired activities. []

14. [1S- [1a, 2b, 3b, 4a (S *)]] - 4- [7 - [[1- (3-chloro-2-thienyl)methyl]propyl]amino]-3H-imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentanecarboxamide [, , ]

Compound Description: This compound is a potent and selective adenosine A1 receptor agonist with cardioprotective properties. It features an imidazo[4,5-b]pyridine core with a complex substituent at the 3-position, including a cyclopentanecarboxamide moiety. [, , ]

15. 3-(4-(imidazo (4,5-b)pyridine-2-yl)phenylamino)-2 arylthiazolidin-4- ones []

Compound Description: This group of compounds consists of arylthiazolidin-4-one derivatives incorporating an imidazo (4,5-b)pyridine moiety linked through a phenylamino bridge. []

16. 1-(4(3H- imidazo(4,5-b)pyridine-2-yl)phenylamino)-3-chloro-4-arylazetidin-2-ones []

Compound Description: This series of compounds features an imidazo (4,5-b)pyridine moiety connected to a 3-chloro-4-arylazetidin-2-one ring via a phenylamino bridge. []

17. 3-(4-bromo-2-chlorophenyl)-1-(pyridin-4-yl)benzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one []

Compound Description: This compound features a benzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one core with a 4-bromo-2-chlorophenyl substituent at the 3-position and a pyridin-4-yl group at the 1-position. []

Relevance: Although structurally distinct from 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, its presence in the context of discussing cyclocondensation reactions and side product formation highlights the challenges in synthesizing related heterocyclic compounds. []

18. 3-(4-bromophenyl)-1-(pyridin-4-yl)benzo[4,5]imidazo[1,2-d][1,2,4]triazin-4(3H)-one []

Compound Description: This compound is structurally similar to compound 17 but lacks the chlorine atom at the 2-position of the phenyl ring. It serves as a side product in the synthesis of compound 17. []

Relevance: Though structurally distinct from 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, its mention alongside compound 17 emphasizes the challenges associated with synthesizing complex heterocyclic compounds and the potential for unwanted side reactions, highlighting the need for careful control and optimization in synthetic pathways. []

19. 3-[1-(p-chlorophenylene)-2-(5-phenyl-1H-pyrazol-3-yl)-ethyl]-1,3-dihydroimidazo[4,5-b]pyridin-2-one []

Compound Description: This compound features a dihydroimidazo[4,5-b]pyridin-2-one core with a p-chlorophenylene and a 5-phenyl-1H-pyrazol-3-yl group linked to the ethyl substituent at the 3-position. []

Relevance: This compound shares the core imidazo[4,5-b]pyridin-2-one structure with 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, albeit in its dihydro form. The key difference lies in the substituent at the nitrogen atom of the core structure. While the target compound has a piperidin-4-yl group, this related compound features a more complex substituent at the 3-position, including a p-chlorophenylene and a 5-phenyl-1H-pyrazol-3-yl group linked to an ethyl chain. []

20. Imidazo[4,5-b]pyridine-based inhibitors of Aurora kinases []

Compound Description: This group of compounds, starting with compound 7 in the source paper, represents a series of imidazo[4,5-b]pyridine derivatives designed as inhibitors of Aurora kinases. These compounds typically feature a 1-benzylpiperazinyl motif at the 7-position of the imidazo[4,5-b]pyridine core. []

Relevance: These compounds share the core imidazo[4,5-b]pyridine structure with 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one. They differ in the substituents attached to the core, notably the presence of a 1-benzylpiperazinyl motif at the 7-position, which is absent in the target compound. []

21. 3-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (CCT137690) []

Compound Description: CCT137690 is a potent and orally bioavailable inhibitor of Aurora kinases, featuring a 5-methylisoxazole ring linked to a piperazine moiety, which is further connected to a 6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridine core. []

22. 2-arylidenethiazolo[2′,3′:2,3]imidazo[4,5-b]pyridine-2-yl-3-ones []

Compound Description: This group of compounds represents a series of arylidene derivatives of thiazolo[2′,3′:2,3]imidazo[4,5-b]pyridine-2-yl-3-one, featuring various aryl groups attached to the arylidene moiety. []

Relevance: These compounds, while sharing the imidazo[4,5-b]pyridine substructure with 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, differ significantly in their overall structure. They incorporate a thiazolo[2′,3′:2,3]pyridine ring fused to the imidazole ring and an arylidene group at the 2-position, distinguishing them from the target compound. []

23. Benzimidazole and Imidazo[4,5-b]pyridine Derivatives as Thromboxane A2 Receptor Antagonists []

Compound Description: This group encompasses a series of 1-benzylbenzimidazole and 3-benzylimidazo[4,5-b]pyridine derivatives with varying alkanoic or mercaptoalkanoic acid chains at the 2-position, developed as potential thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonists. []

Relevance: This group highlights the broader structural context of 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, focusing on the imidazo[4,5-b]pyridine scaffold. While the target compound is not specifically mentioned, the research emphasizes exploring diverse substituents on the imidazo[4,5-b]pyridine core for modulating biological activity, showcasing its potential as a scaffold for developing various therapeutic agents. []

24. 4-[3-[(4-chlorophenyl)methyl]-6-chloroimidazo[4,5-b]pyridin-2-yl]- 3,3-dimethylbutanoic acid (UP 116-77) []

Compound Description: UP 116-77 is a potent TXA2/PGH2 receptor antagonist with a 3,3-dimethylbutanoic acid side chain at the 2-position of the 6-chloro-3-[(4-chlorophenyl)methyl]imidazo[4,5-b]pyridine core. []

Relevance: This compound, while sharing the imidazo[4,5-b]pyridine core structure with 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, features distinct substituents. UP 116-77 possesses a chlorine atom at the 6-position, a (4-chlorophenyl)methyl group at the 3-position, and a 3,3-dimethylbutanoic acid side chain at the 2-position, contrasting with the target compound's piperidin-4-yl and carbonyl groups. []

25. 2-[2-(4-methoxypyridin-2-yl)-ethyl]-3H-imidazo[4,5-b]pyridine (BYK191023) []

Compound Description: BYK191023 is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS) that acts as an arginine-competitive inhibitor. It features an imidazo[4,5-b]pyridine core with a 2-(4-methoxypyridin-2-yl)-ethyl substituent at the 2-position. []

26. 7-(Benzimidazol-2-yl)thioxolumazine and -lumazine Derivatives []

Compound Description: This group includes various substituted 7-(benzimidazol-2-yl)thioxolumazines and 7-(benzimidazol-2-yl)lumazines synthesized via H2SO4-catalyzed rearrangement of quinoxalin-2-ones in the presence of specific pyrimidine derivatives. []

Relevance: While structurally distinct from 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, this group of compounds is relevant as it highlights the broader context of utilizing similar synthetic strategies and rearrangements to access diverse heterocyclic scaffolds, expanding the chemical space for discovering new bioactive compounds. []

27. 7-(1H-imidazo[4,5- b]pyridin-2-yl)-6-phenyl-2-thioxo-2,3-dihydropteridin-4(1H)-one []

Compound Description: This compound features a 2-thioxo-2,3-dihydropteridin-4(1H)-one core with a 1H-imidazo[4,5- b]pyridin-2-yl substituent at the 7-position and a phenyl group at the 6-position. []

28. 7-fluoro-2-(((5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)thio)methyl)quina-zolin-4(3H)-one (compound 4e) []

Compound Description: Compound 4e is a potent ENPP1 inhibitor with a quinazolin-4(3H)-one scaffold linked to a 5-methoxy-1H-imidazo[4,5-b]pyridine moiety through a thiomethylene bridge. []

29. 2-Phenylimidazo [4,5-f][1,10]-Phenanthroline []

Compound Description: This compound belongs to the imidazo[4,5-f][1,10]-phenanthroline class and possesses potential antibacterial activity against various bacterial strains. []

Relevance: While structurally distinct from 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, this compound exemplifies the exploration of different imidazole-containing heterocyclic systems for potential biological activities, highlighting the versatility of imidazole-based scaffolds in medicinal chemistry. []

30. (S)-3-methyl-4-(7-((R)-3-methylmorpholino)-2-(thiazol-4-yl)-3H-imidazo[4,5-b]pyridin-5-yl)morpholine (Compound 1) []

Compound Description: This compound is a potent brain-penetrant analog of everolimus, an mTOR inhibitor. It features a central 3H-imidazo[4,5-b]pyridine core with two morpholine rings and a thiazole ring as substituents. []

31. 2-((4-(2-[11C]methoxy-4-(trifluoromethyl)phenyl)piperidin-1-yl)methyl)-1-methyl-1H-imidazo[4,5-b]pyridine ([11C]mG2P001) []

Compound Description: [11C]mG2P001 is a PET radioligand used to investigate the function and expression of metabotropic glutamate receptor 2 (mGluR2). It features a 1-methyl-1H-imidazo[4,5-b]pyridine core with a (4-(2-[11C]methoxy-4-(trifluoromethyl)phenyl)piperidin-1-yl)methyl substituent at the 2-position. []

32. (R)-3-[1-(2,6-dichloro-3-fluoro-phenyl)-ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)-pyridin-2-ylamine (PF02341066) []

Compound Description: PF02341066 is a cMet kinase inhibitor studied for its oral pharmacokinetics. It features a pyridin-2-ylamine core substituted with a (2,6-dichloro-3-fluoro-phenyl)ethoxy group and a 1-piperidin-4-yl-1H-pyrazol-4-yl group. []

Relevance: While PF02341066 shares the piperidin-4-yl substructure with 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, their core structures differ. PF02341066 utilizes a pyridin-2-ylamine core while the target compound is based on the imidazo[4,5-b]pyridin-2(3H)-one scaffold. []

33. 2-[4-(3-quinolin-6-ylmethyl-3H-[1,2,3]triazolo[4,5-b]pyrazin-5-yl)-pyrazol-1-yl]-ethanol (PF04217903) []

Compound Description: PF04217903 is another cMet kinase inhibitor investigated for its oral pharmacokinetics. It features a pyrazole ring connected to a quinoline moiety through a triazolo[4,5-b]pyrazine linker. []

Relevance: This compound, while structurally distinct from 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, is relevant as it highlights the diversity of chemical structures explored in drug discovery for targeting cMet kinase, indicating that various scaffolds beyond imidazo[4,5-b]pyridin-2(3H)-one can be effective. []

34. 1-(4-(4-(4-Fluorobenzoyl)piperidin-1-yl)butyl)-1H-benzo[d]imidazol-2(3H)-one (79) and 1-(6-(4-(4-fluorobenzoyl)piperidin-1-yl)hexyl)-1H-benzo[d]imidazol-2(3H)-one (81) []

Compound Description: These compounds are dual 5-HT7/5-HT2A serotonin receptors antagonists featuring a benzo[d]imidazol-2(3H)-one core with varying alkyl chain lengths (butyl for 79 and hexyl for 81) linking it to a 4-fluorobenzoylpiperidine moiety. []

Relevance: While structurally different from 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one, these compounds showcase the exploration of different heterocyclic cores, such as benzo[d]imidazol-2(3H)-one, for targeting serotonin receptors, highlighting the importance of exploring diverse scaffolds in drug discovery. []

Properties

CAS Number

185961-99-3

Product Name

1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

IUPAC Name

1-piperidin-4-yl-3H-imidazo[4,5-b]pyridin-2-one

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

InChI

InChI=1S/C11H14N4O/c16-11-14-10-9(2-1-5-13-10)15(11)8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2,(H,13,14,16)

InChI Key

NNTFPLKBXGDCPG-UHFFFAOYSA-N

SMILES

C1CNCCC1N2C3=C(NC2=O)N=CC=C3

Canonical SMILES

C1CNCCC1N2C3=C(NC2=O)N=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.